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molecular formula C9H7Br2ClO2 B8796780 Methyl 4-bromo-2-(bromomethyl)-6-chlorobenzoate CAS No. 877149-16-1

Methyl 4-bromo-2-(bromomethyl)-6-chlorobenzoate

Cat. No. B8796780
M. Wt: 342.41 g/mol
InChI Key: SJUZQIWPGIRXJK-UHFFFAOYSA-N
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Patent
US07968570B2

Procedure details

A mixture of 4-bromo-2-chloro-6-methyl-benzoic acid methyl ester (2.447 g, 9.27 mmol,), N-bromosuccinimide (1.815 g, 10.2 mmol), and benzoyl peroxide (0.051 g, 0.22 mmol) in carbon tetrachloride (30 mL) was refluxed until most of the starting materials were consumed (as analyzed by GC/MS). The resulting mixture was filtered and the filtrate concentrated to afford 4-bromo-2-bromomethyl-6-chloro-benzoic acid methyl ester. The product was used without further purification.
Quantity
2.447 g
Type
reactant
Reaction Step One
Quantity
1.815 g
Type
reactant
Reaction Step One
Quantity
0.051 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[C:9]([CH3:10])=[CH:8][C:7]([Br:11])=[CH:6][C:5]=1[Cl:12].[Br:14]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:13])[C:4]1[C:5]([Cl:12])=[CH:6][C:7]([Br:11])=[CH:8][C:9]=1[CH2:10][Br:14]

Inputs

Step One
Name
Quantity
2.447 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1C)Br)Cl)=O
Name
Quantity
1.815 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.051 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed until most of the starting materials
CUSTOM
Type
CUSTOM
Details
were consumed (as analyzed by GC/MS)
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1Cl)Br)CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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